molecular formula C13H19N3S B5541462 N-(cyclohexylmethyl)-N'-3-pyridinylthiourea

N-(cyclohexylmethyl)-N'-3-pyridinylthiourea

Cat. No. B5541462
M. Wt: 249.38 g/mol
InChI Key: WPJMQPDQKNHQOS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to N-(cyclohexylmethyl)-N'-3-pyridinylthiourea involves cyclodesulfurization processes and interactions with dicyclohexylcarbodiimide (DCCD), leading to the formation of various aminoimidazo[1,5-a]pyridine derivatives (Bourdais & Omar, 1980). The efficiency and conditions of these synthesis processes can significantly impact the yield and purity of the resulting compounds.

Molecular Structure Analysis

The molecular structure of thiourea derivatives reveals a planar arrangement of non-ring atoms with specific dihedral angles contributing to the overall conformation of the molecule. Intramolecular and intermolecular hydrogen bonding plays a crucial role in stabilizing these structures and influencing their reactivity (Salam et al., 2011).

Scientific Research Applications

Cyclodesulfurization and Synthesis of Derivatives

N-(cyclohexylmethyl)-N'-3-pyridinylthiourea derivatives have been utilized in the synthesis of polycyclic azines, specifically 3-substituted aminoimidazo[1,5-a]pyridine derivatives through cyclodesulfurization processes. This synthesis demonstrates the compound's role in facilitating complex chemical transformations and contributing to the development of new heterocyclic compounds (Bourdais & Omar, 1980).

Catalysis and Activation Reactions

Research has shown that pyridyl derivatives, closely related to N-(cyclohexylmethyl)-N'-3-pyridinylthiourea, can serve as effective directing groups in metal-catalyzed C–H activation reactions. These findings open up new avenues for site-selective functionalization of organic molecules, highlighting the compound's potential in synthetic organic chemistry (Chu et al., 2015).

Synthesis of Ionic Liquids

The compound has been implicated in the solvent-free synthesis of ionic liquids, showcasing its versatility in green chemistry applications. Through aminolysis of epoxides facilitated by N-(cyclohexylmethyl)-N'-3-pyridinylthiourea derivatives, environmentally friendly methods for synthesizing ionic liquids have been developed (Fringuelli et al., 2004).

Material Science and Polymer Research

The compound and its derivatives have found applications in material science, particularly in the synthesis of novel polyureas and polyurethanes. These materials exhibit unique properties, such as shape memory and pH sensitivity, making them suitable for advanced applications in drug delivery and tissue engineering (Mallakpour & Rostamizadeh, 2001); (Chen et al., 2014).

Molecular Recognition and Supramolecular Chemistry

Studies have also explored the use of N-(cyclohexylmethyl)-N'-3-pyridinylthiourea derivatives in molecular recognition, illustrating their ability to form complex structures through hydrogen bonding. This aspect underscores the compound's significance in the development of supramolecular assemblies and sensors (Salam et al., 2011); (Kang et al., 2017).

properties

IUPAC Name

1-(cyclohexylmethyl)-3-pyridin-3-ylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3S/c17-13(16-12-7-4-8-14-10-12)15-9-11-5-2-1-3-6-11/h4,7-8,10-11H,1-3,5-6,9H2,(H2,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPJMQPDQKNHQOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CNC(=S)NC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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